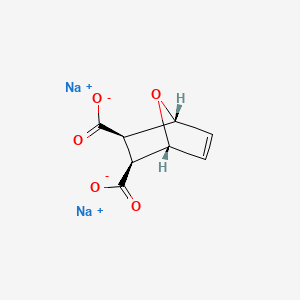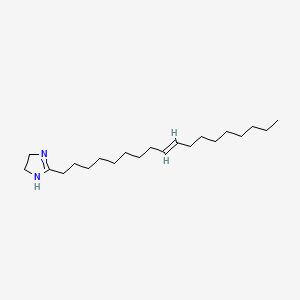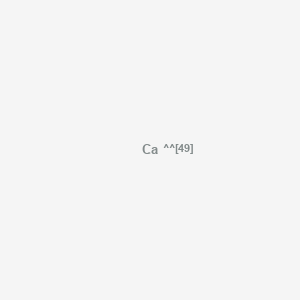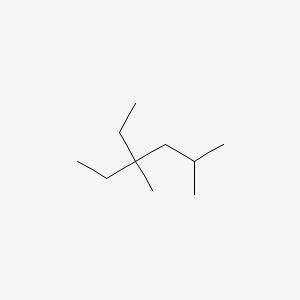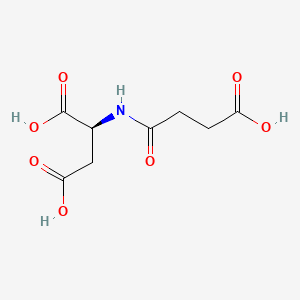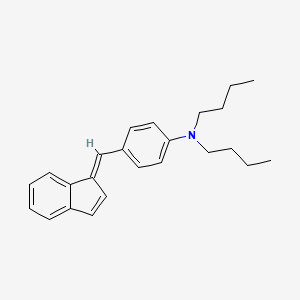
N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline is an organic compound with the molecular formula C24H29N It is known for its unique structure, which includes an indene moiety linked to an aniline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline typically involves the condensation of an indene derivative with an aniline derivative under specific conditions. One common method involves the reaction of 1H-indene-1-carbaldehyde with N,N-dibutylaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted aniline or indene derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dibutylaniline: Similar in structure but lacks the indene moiety.
4-(1H-Inden-1-ylidenemethyl)aniline: Similar but without the dibutyl groups.
N,N-Dibutyl-4-methylaniline: Similar but with a methyl group instead of the indene moiety.
Uniqueness
N,N-Dibutyl-4-(1H-inden-1-ylidenemethyl)aniline is unique due to the presence of both the indene and dibutyl groups, which confer distinct chemical properties and potential applications. This combination of structural features makes it a valuable compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
2448-82-0 |
|---|---|
Molekularformel |
C24H29N |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
N,N-dibutyl-4-[(E)-inden-1-ylidenemethyl]aniline |
InChI |
InChI=1S/C24H29N/c1-3-5-17-25(18-6-4-2)23-15-11-20(12-16-23)19-22-14-13-21-9-7-8-10-24(21)22/h7-16,19H,3-6,17-18H2,1-2H3/b22-19+ |
InChI-Schlüssel |
FDZIYCHATWJZCH-ZBJSNUHESA-N |
Isomerische SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |
Kanonische SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


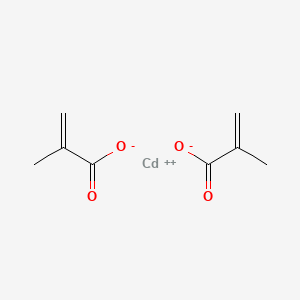
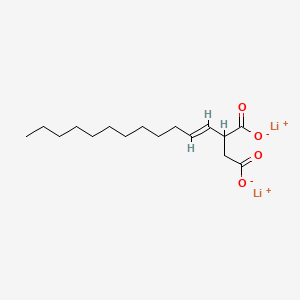

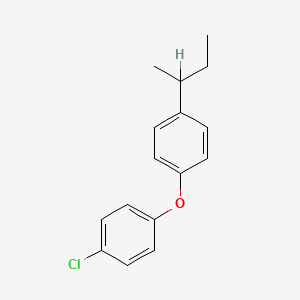

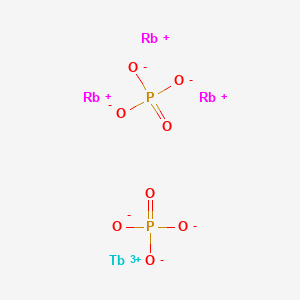
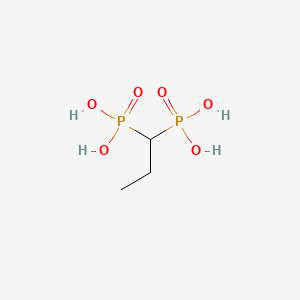
![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)

